molecular formula C19H13NO3 B12900874 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid CAS No. 106104-11-4

2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid

Cat. No.: B12900874
CAS No.: 106104-11-4
M. Wt: 303.3 g/mol
InChI Key: NRKLRXFLKMZQCY-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid is an organic compound that features a dibenzofuran moiety linked to a benzoic acid group via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the amino and benzoic acid groups.

    Benzofuran: Similar to dibenzofuran but with only one benzene ring fused to the furan ring.

    Dibenzodioxin: Contains two oxygen atoms in the central ring, differing from the single oxygen in dibenzofuran.

Uniqueness

2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid is unique due to the presence of both the dibenzofuran core and the benzoic acid group, which confer distinct chemical and biological properties.

Properties

CAS No.

106104-11-4

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

2-(dibenzofuran-3-ylamino)benzoic acid

InChI

InChI=1S/C19H13NO3/c21-19(22)15-6-1-3-7-16(15)20-12-9-10-14-13-5-2-4-8-17(13)23-18(14)11-12/h1-11,20H,(H,21,22)

InChI Key

NRKLRXFLKMZQCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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